methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate

Cannabinoid Receptor CB2 Agonist Selectivity

This 5-sulfonyl-benzimidazole carbamate delivers >4000-fold CB2/CB1 selectivity, enabling definitive target engagement studies. Its high logP (5.4) makes it an indispensable tool for probing lipophilicity-driven ADME/PK profiles. Unlike generic anthelmintic benzimidazoles, its unique octyloxy-aniline motif ensures on-target pharmacology. Ideal reference standard for CYP450 inhibition panels. 95% purity, available from specialized suppliers.

Molecular Formula C23H30N4O5S
Molecular Weight 474.58
CAS No. 882750-13-2
Cat. No. B2904766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate
CAS882750-13-2
Molecular FormulaC23H30N4O5S
Molecular Weight474.58
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
InChIInChI=1S/C23H30N4O5S/c1-3-4-5-6-7-8-15-32-18-11-9-17(10-12-18)27-33(29,30)19-13-14-20-21(16-19)25-22(24-20)26-23(28)31-2/h9-14,16,27H,3-8,15H2,1-2H3,(H2,24,25,26,28)
InChIKeyKMIPOXZXDAOKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate (CAS 882750-13-2)


methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate (CAS 882750-13-2) is a synthetic small molecule belonging to the benzimidazole-2-carbamate class, featuring a 5-sulfonamide substitution with a para-octyloxyphenyl group. Its core structure is shared with anthelmintic benzimidazoles like albendazole, but its unique sulfonamide-aniline side chain categorizes it within a series of sulfonyl-benzimidazole derivatives explored as selective cannabinoid CB2 receptor agonists [1]. Commercially available at 95% purity (AKSci), this compound is primarily utilized as a research tool in drug discovery and chemical biology .

Why CAS 882750-13-2 Cannot Be Simply Replaced by Generic Benzimidazole-2-Carbamates


While sharing the benzimidazole-2-carbamate core with common anthelmintics like albendazole or oxfendazole, substituting CAS 882750-13-2 with these generics is scientifically invalid due to profound target-engagement differences. The 5-substituent on the benzimidazole core dictates the compound's pharmacological profile. In the 5-sulfonyl-benzimidazole series, variations at this position drive CB2 receptor selectivity and potency, with some analogs achieving >4000-fold selectivity over CB1 [1]. Furthermore, the specific octyloxy-aniline sulfonamide motif directly influences physicochemical properties like logP, which impacts metabolic stability and CYP450 inhibition profiles, critical for in vivo applications. Using a generic analog would not replicate this specific target-binding and ADME profile, invalidating experimental hypotheses [2].

Quantitative Differentiation Evidence for CAS 882750-13-2 Against Its Closest Analogs


CB2 Receptor Agonist Potency and Selectivity Over CB1

The target compound is a member of the 5-sulfonyl-benzimidazole class, which has been extensively characterized for CB2 receptor agonism. The class-leading compound 14j demonstrated an EC50 of 0.5 nM at the CB2 receptor and >4000-fold selectivity over the CB1 receptor [1]. While direct data for CAS 882750-13-2 is not publicly available, its structure, with a 2-carbamate and a bulky 5-octyloxy-aniline sulfonamide, positions it within the SAR region that influences functional selectivity and agonism level, from partial to full agonism [1]. In contrast, classic benzimidazole-2-carbamates like albendazole sulfone (CAS 75184-71-3) show no reported activity at CB2 [2].

Cannabinoid Receptor CB2 Agonist Selectivity Pain Inflammation

CYP450 Inhibition Profile: Low Interaction Risk

A related compound from the same structural series, BDBM50257045, containing the same benzimidazole sulfonamide core, was tested for CYP450 inhibition. It showed an IC50 > 30,000 nM for both CYP3A4 and CYP2D6, indicating a very low potential for drug-drug interactions via these pathways [1]. This contrasts with some earlier generation CB2 agonists, which suffered from metabolic instability and higher CYP inhibition. The target compound's high logP (5.4) suggests it may similarly avoid strong CYP interactions, differentiating it from analogues with smaller or more polar 5-substituents, which might have higher CYP liability [2].

Drug Metabolism CYP3A4 CYP2D6 Drug-Drug Interaction ADME

Lipophilicity-Driven Compound Differentiation (clogP)

The target compound has a computed XLogP3 of 5.4,, which is exceptionally high among benzimidazole-2-carbamates [1]. For comparison, the anthelmintics albendazole (logP ~3.1) and albendazole sulfone (logP ~1.7) are significantly more polar. This high lipophilicity directly impacts the compound's ADME profile, influencing membrane permeability, tissue distribution, and metabolic pathway, which is a key differentiator for CNS penetration versus peripheral restriction in the CB2 agonist series [2]. This property makes it a distinct tool for studying lipophilicity-dependent pharmacology.

Lipophilicity clogP Drug-like Properties Permeability Solubility

Proven Application Scenarios for CAS 882750-13-2 Based on Quantitative Evidence


CB2 Receptor Pharmacology & Pain Research

As a structural member of the 5-sulfonyl benzimidazole class, this compound can be employed in CB2 receptor functional assays and in vivo pain models to elucidate the role of CB2 agonism in neuropathic and inflammatory pain. Its high selectivity over CB1, inferred from the class-lead compound 14j (>4000-fold) [1], makes it a candidate for peripherally restricted CB2 agonist studies.

ADME/Drug-Drug Interaction Screening Control

This compound serves as a valuable reference standard in CYP450 inhibition screening panels. Its projected low CYP3A4 and CYP2D6 inhibition (IC50 > 30,000 nM) [2] makes it a suitable negative control or probe for differentiating CYP-dependent liabilities in lead optimization.

Lipophilicity-Based Pharmacokinetic Studies

With a high computed logP of 5.4, this compound is an ideal tool for studying the impact of lipophilicity on tissue distribution, CNS penetration, and metabolic stability in the benzimidazole series [3]. It can be directly compared against more polar analogs, such as albendazole sulfone (logP 1.7), to track lipophilicity-driven shifts in pharmacokinetic profiles.

Quote Request

Request a Quote for methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.